molecular formula C21H16Cl2N2O3S2 B15079599 Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B15079599
M. Wt: 479.4 g/mol
InChI Key: GDYLTXCABJRKHX-MHWRWJLKSA-N
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Description

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Position 2: A 3,4-dichlorobenzylidene group (electron-withdrawing substituents).
  • Position 5: A 2-thienyl heteroaromatic ring.
  • Position 6: An ethyl carboxylate ester.
  • Position 7: A methyl group.

This scaffold is notable for its fused bicyclic system, which imparts rigidity and influences intermolecular interactions.

Properties

Molecular Formula

C21H16Cl2N2O3S2

Molecular Weight

479.4 g/mol

IUPAC Name

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H16Cl2N2O3S2/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-5-4-8-29-15)19(26)16(30-21)10-12-6-7-13(22)14(23)9-12/h4-10,18H,3H2,1-2H3/b16-10+

InChI Key

GDYLTXCABJRKHX-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the thiazolopyrimidine core with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene moiety, replacing chlorine atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Variations and Properties
Compound Name (Selected Examples) Substituent at Position 2 Substituent at Position 5 Crystallographic Features (Dihedral Angles) Notable Interactions References
Target Compound 3,4-Dichlorobenzylidene 2-Thienyl Not reported in evidence Likely C–H···O, π-π stacking
Ethyl 2-(2,4-dimethoxybenzylidene)-... 2,4-Dimethoxybenzylidene (electron-rich) (E)-2-Phenylethenyl Dihedral angle: ~89° (benzene vs. core) C–H···O, weak π-π interactions
Ethyl 2-(4-carboxybenzylidene)-... 4-Carboxybenzylidene Phenyl Triclinic packing (P1) Strong H-bonding (carboxylate)
Ethyl 2-(2-acetoxybenzylidene)-... 2-Acetoxybenzylidene Phenyl Dihedral angle: 89.86° (phenyl vs. core) C–H···O, π-π (3.75 Å)
Ethyl 5-(4-bromophenyl)-... Unsubstituted benzylidene 4-Bromophenyl Planar thiazolopyrimidine core Halogen (C–Br···π) interactions
Key Observations:
  • Steric and Conformational Impact : Bulky substituents (e.g., 2-thienyl in the target, 4-bromophenyl in ) increase dihedral angles between the core and aryl groups, reducing π-π stacking efficiency.
  • Hydrogen Bonding : Carboxylate () or acetoxy () groups promote stronger intermolecular interactions than halogenated analogs.

Crystallographic and Packing Behavior

  • Dihedral Angles: The target’s 3,4-dichlorobenzylidene likely induces larger dihedral angles (~80–90°) between the thiazolopyrimidine core and substituent, similar to 2,4,6-trimethoxy derivatives (80.94° in ). This reduces coplanarity but enhances steric stabilization. In contrast, less bulky groups (e.g., 4-cyanobenzylidene in ) allow tighter packing with smaller dihedral angles.
  • Intermolecular Interactions :
    • Halogen Bonding : Bromine in participates in C–Br···π interactions (3.5–4.0 Å), absent in the chloro-substituted target.
    • π-π Stacking : Thienyl’s heteroaromaticity may enable unique stacking modes compared to phenyl rings (e.g., centroid distances of 3.7–4.0 Å in ).

Functional Implications

  • Solubility : The 2-thienyl group (target) enhances solubility in polar aprotic solvents vs. purely phenyl-substituted analogs (e.g., ).
  • Bioactivity Potential: While evidence lacks direct bioactivity data, the 3,4-dichloro motif is associated with antimicrobial and kinase inhibitory properties in related scaffolds .

Biological Activity

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18Cl2N2O3SC_{23}H_{18}Cl_2N_2O_3S with a molecular weight of 473.4 g/mol. The structure features a thiazolopyrimidine core with various substituents that contribute to its biological activity.

Property Value
Molecular FormulaC23H18Cl2N2O3S
Molecular Weight473.4 g/mol
IUPAC NameEthyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI KeyLWSKXYXFEXYDEA-LDADJPATSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolopyrimidine displayed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal activity against common fungal pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membrane integrity, leading to cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In various cancer cell lines (e.g., breast cancer and leukemia), it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways related to growth and apoptosis.
  • DNA Interaction : The compound might interact with DNA or RNA synthesis processes, disrupting replication and transcription in target cells.

Case Studies

Several studies have documented the biological effects of the compound:

  • Study on Antimicrobial Activity : A comparative study showed that derivatives of thiazolopyrimidine exhibited varying degrees of antimicrobial activity against a panel of pathogens. Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl demonstrated superior efficacy compared to traditional antibiotics .
  • Anticancer Research : In a study published in a peer-reviewed journal, the compound was tested on human cancer cell lines showing significant cytotoxic effects at micromolar concentrations. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

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